molecular formula C6H10F3N B577663 (R)-2-(Trifluoromethyl)piperidine CAS No. 1212734-83-2

(R)-2-(Trifluoromethyl)piperidine

Cat. No. B577663
CAS RN: 1212734-83-2
M. Wt: 153.148
InChI Key: NAXDEFXCCITWEU-RXMQYKEDSA-N
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Description

“®-2-(Trifluoromethyl)piperidine” is a laboratory chemical . It is clear and colorless to brown in appearance .


Synthesis Analysis

The synthesis of α-trifluoromethyl piperidines from tetrahydropyridine derivatives involves three steps: the oxidation into the corresponding pyridinium, the nucleophilic trifluoromethylation, and then, the hydrogenation .


Molecular Structure Analysis

The molecular formula of “®-2-(Trifluoromethyl)piperidine” is C6H10F3N . The structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The trifluoromethylation step occurs at the less hindered side of the pyridinium intermediate, with moderate-to-high regioselectivity .


Physical And Chemical Properties Analysis

“®-2-(Trifluoromethyl)piperidine” is a liquid with a refractive index of n20/D 1.390 . Its molecular weight is 153.15 g/mol .

Scientific Research Applications

Synthetic Methodology

Overview: Developing efficient synthetic routes to piperidine derivatives is essential for drug discovery and chemical synthesis.

Applications:

Mechanism of Action

    Target of Action

    Trifluoromethylated compounds, such as “®-2-(Trifluoromethyl)piperidine”, are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The specific targets of these compounds can vary widely depending on their structure and the specific functional groups present.

    Mode of Action

    The mode of action of trifluoromethylated compounds is often related to their ability to form carbon-centered radical intermediates . These radicals can then interact with various biological targets, leading to a range of potential effects.

    Result of Action

    The molecular and cellular effects of “®-2-(Trifluoromethyl)piperidine” would depend on its specific targets and mode of action. Trifluoromethylated compounds have been found to possess special activities

Safety and Hazards

“®-2-(Trifluoromethyl)piperidine” is flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It is expected that many novel applications of trifluoromethylpyridines, which include “®-2-(Trifluoromethyl)piperidine”, will be discovered in the future .

properties

IUPAC Name

(2R)-2-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXDEFXCCITWEU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654842
Record name (2R)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Trifluoromethyl)piperidine

CAS RN

1212734-83-2
Record name (2R)-2-(Trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1212734-83-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(trifluoromethyl)pyridine (0.38 g, 2.60 mmol) and platinum oxide (0.04 g, 0.18 mmol) in acetic acid (15 mL) and concentrated hydrochloric acid (2 mL) was hydrogenated in a Parr apparatus at 40 psi for 3 d. Filtration through celite and concentration of the filtrate provided 2-(trifluoromethyl)piperidine as hydrochloride salt which was used without further purification. 1H NMR (400 MHz, methanol-d4): 4.18 (m, 1H), 3.50 (m, 1H), 3.15 (m, 1H), 2.16 (m, 1H), 1.99 (m, 2H), 1.71 (m, 3H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

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